molecular formula C10H9NO B1442112 3-(2-Methoxyvinyl)benzonitrile CAS No. 956526-81-1

3-(2-Methoxyvinyl)benzonitrile

Cat. No. B1442112
M. Wt: 159.18 g/mol
InChI Key: AREQFTQQFARETK-AATRIKPKSA-N
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Description

3-(2-Methoxyvinyl)benzonitrile is a chemical compound with the molecular formula C10H9NO . It contains a total of 21 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic nitrile, and 1 aliphatic ether .


Molecular Structure Analysis

The molecular structure of 3-(2-Methoxyvinyl)benzonitrile includes a six-membered aromatic ring, a nitrile group, and an aliphatic ether . The InChI code for this compound is 1S/C10H9NO/c1-12-6-5-9-3-2-4-10(7-9)8-11/h2-7H,1H3/b6-5+ .


Chemical Reactions Analysis

The [3+2] cycloaddition reactions of benzonitrile oxide with ethyl trans-cinnamate, ethyl crotonate, and trans-2-penten-1-ol have been studied . The reactions followed a one-step mechanism with asynchronous transition states .

Scientific Research Applications

  • Organic Chemistry

    • Application : In the field of organic chemistry, “3-(2-Methoxyvinyl)benzonitrile” is used in [3+2] cycloaddition reactions .
    • Method of Application : The regiochemistry of [3+2] cycloaddition (32CA) processes between benzonitrile N-oxide 1 and β-phosphorylated analogues of nitroethenes has been studied using the Density Functional Theory (DFT) at the M062X/6-31+G (d) theory level .
    • Results : The analysis of CDFT shows that for [3+2] cycloadditions with the participation of β-phosphorylatednitroethene 2a and β-phosphorylated α-cyanonitroethene 2b, the more favored reaction path forms 4-nitro-substituted Δ 2 -isoxazolines 3a–b, while for a reaction with β-phosphorylated β-cyanonitroethene 2c, the more favored path forms 5-nitro-substituted Δ 2 -isoxazoline 4c .
  • Green Chemistry

    • Application : “3-(2-Methoxyvinyl)benzonitrile” is used in the green synthesis of benzonitrile .
    • Method of Application : The preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches .
    • Results : This method suffers from various constraints such as longer reaction time, corrosion and recovery of hydrochloric acid, the use of metal salt catalysts and their separation .
  • Chemical Industry

    • Application : Benzonitrile, which can be synthesized from “3-(2-Methoxyvinyl)benzonitrile”, finds its primary application in the chemical industry as a precursor to a range of useful compounds .
    • Method of Application : It can be hydrolyzed to benzoic acid or reduced to benzylamine .
    • Results : These reactions provide a variety of useful compounds for further applications in the chemical industry .
  • Pharmaceutical Industry

    • Application : In the pharmaceutical industry, Benzonitrile is used as an intermediate in the production of various drugs .
    • Method of Application : The specific methods of application can vary widely depending on the specific drug being produced .
    • Results : The use of Benzonitrile can help in the synthesis of a variety of pharmaceutical compounds .
  • Green Synthesis

    • Application : “3-(2-Methoxyvinyl)benzonitrile” can be used in the green synthesis of a variety of aromatic, heteroaromatic and aliphatic nitriles .
    • Method of Application : The ionic liquid [HSO 3 - b -Py]·HSO 4 exhibits the multiple roles of co-solvent, catalysis and phase separation, thus the use of metal salt catalyst is eliminated, and no additional catalyst is needed .
    • Results : When the molar ratio of benzaldehyde to (NH 2 OH) 2 · [HSO 3 - b -Py]·HSO 4 was 1: 1.5, the volume ratio of paraxylene to [HSO 3 - b -Py]·HSO 4 was 2: 1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h .
  • Astronomy

    • Application : Benzonitrile, which can be synthesized from “3-(2-Methoxyvinyl)benzonitrile”, was detected in space in 2018, marking the first time a specific aromatic molecule had been identified in the interstellar medium .
    • Method of Application : Astronomers detected Benzonitrile in space using advanced astronomical observation techniques .
    • Results : This discovery provides valuable insights into the chemical composition of the interstellar medium .

properties

IUPAC Name

3-[(E)-2-methoxyethenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-6-5-9-3-2-4-10(7-9)8-11/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREQFTQQFARETK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyvinyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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